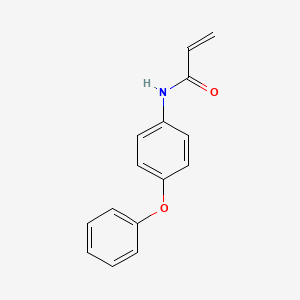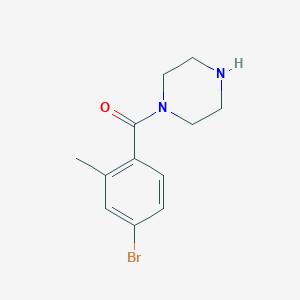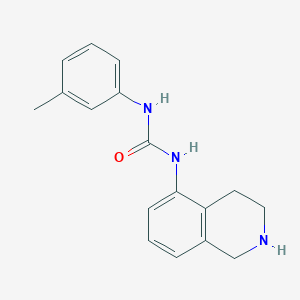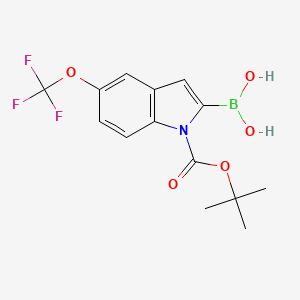
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
Vue d'ensemble
Description
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a specialized organic compound characterized by its boronic acid group and trifluoromethoxy substituent on the indole ring
Mécanisme D'action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their hydrolysis rate, which can be considerably accelerated at physiological pH, could impact their bioavailability .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it plays a role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, these compounds are only marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 5-(trifluoromethoxy)indole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve the use of a base to facilitate the formation of the boronic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the boronic acid group.
Substituted Indoles: Produced through substitution reactions on the indole ring.
Applications De Recherche Scientifique
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be compared with other similar compounds, such as:
1-Boc-indole-2-boronic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
5-(Trifluoromethoxy)indole-2-boronic acid: Does not have the Boc-protecting group, affecting its stability and reactivity.
Indole-2-boronic acid derivatives: Various other derivatives with different substituents on the indole ring, leading to diverse chemical and biological properties.
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJYBHYZMYXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656456 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034566-16-9 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1034566-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


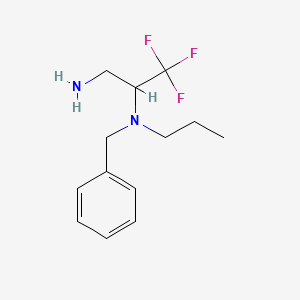



![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
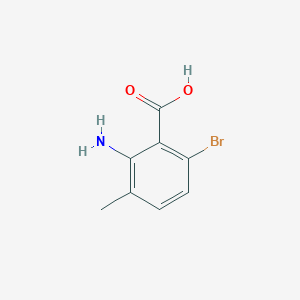
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

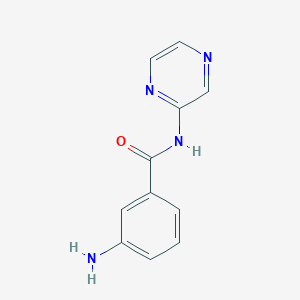
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
